Welcome to the BenchChem Online Store!
molecular formula C7H7IN2O B2789432 3-Iodophenylurea CAS No. 457658-05-8

3-Iodophenylurea

Cat. No. B2789432
M. Wt: 262.05
InChI Key: OSCNSMUGOQHBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07144908B2

Procedure details

A solution of 3-iodophenylurea (2.1 g) in DMF (20 ml) was treated with sodium hydride (60% oil dispersion; 640 mg), followed by ethyl chloroacetate (0.93 ml) and the mixture was stirred for 5 h. The mixture was partitioned between EtOAc and 2M HCl and the organic solution was washed with NaHCO3, brine, dried and evaporated to dryness to give the title compound (2.08 g) ES+ve 303(MH)+.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]([NH2:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[H-].[Na+].Cl[CH2:15][C:16](OCC)=[O:17]>CN(C=O)C>[I:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:15][C:16](=[O:17])[NH:11][C:9]2=[O:10])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
IC=1C=C(C=CC1)NC(=O)N
Name
Quantity
640 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.93 mL
Type
reactant
Smiles
ClCC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and 2M HCl
WASH
Type
WASH
Details
the organic solution was washed with NaHCO3, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
IC=1C=C(C=CC1)N1C(NC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.